Introduction: Situating a Niche Reagent in Pharmaceutical Synthesis
Introduction: Situating a Niche Reagent in Pharmaceutical Synthesis
An In-depth Technical Guide to 4-Iodo-2-methoxy-5-nitroaniline: Properties, Synthesis, and Applications
In the landscape of pharmaceutical development, the efficiency and success of a synthetic campaign often hinge on the strategic selection of key intermediates. These molecular building blocks must offer a combination of stability, predictable reactivity, and the correct arrangement of functional groups to facilitate the construction of complex active pharmaceutical ingredients (APIs). 4-Iodo-2-methoxy-5-nitroaniline is one such specialized reagent. While not as extensively cataloged as its fluorinated counterpart, its structure is of significant interest to researchers and drug development professionals, particularly those working on kinase inhibitors.
This guide provides a comprehensive technical overview of 4-Iodo-2-methoxy-5-nitroaniline. Due to its status as a niche research chemical, direct experimental data is sparse. Therefore, this document synthesizes information from closely related structural analogs—most notably 4-fluoro-2-methoxy-5-nitroaniline—to present an authoritative, scientifically-grounded profile. We will delve into its inferred physicochemical properties, propose a logical and robust synthetic route, explore its potential applications as a pivotal intermediate in drug discovery, and outline essential safety protocols. Every section is grounded in established chemical principles and supported by references to authoritative sources, ensuring a trustworthy and practical resource for the discerning scientist.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its effective use. While a dedicated CAS number for 4-Iodo-2-methoxy-5-nitroaniline is not prominently listed in major chemical databases, we can define its core identity and infer its properties from well-documented analogs.
Molecular Identity:
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Systematic Name: 4-Iodo-2-methoxy-5-nitroaniline
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Molecular Formula: C₇H₇IN₂O₃
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Molecular Weight: 294.05 g/mol
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Structure:
For comparative context, the extensively studied analog, 4-Fluoro-2-methoxy-5-nitroaniline , is registered under CAS Number 1075705-01-9 .[1][2] This compound serves as a critical benchmark for predicting the behavior of the iodo-variant.
Inferred Physicochemical Properties:
The following table summarizes the expected properties of 4-Iodo-2-methoxy-5-nitroaniline, derived from analysis of its fluoro-analog and other related nitroanilines.
| Property | Inferred Value / Observation | Rationale and Comparative Data |
| Appearance | Pale yellow to orange/brown crystalline powder | The fluoro-analog is described as a light yellow to brown powder.[3] The heavier iodine atom may deepen the color slightly. |
| Melting Point | Estimated: 135-145 °C | The fluoro-analog melts at 128-132 °C.[3] The greater molecular weight and potential for stronger intermolecular forces due to the larger iodine atom would likely elevate the melting point. For reference, 4-Iodo-2-nitroaniline melts at 120-123 °C. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | This is a common characteristic for substituted nitroanilines. The fluoro-analog is noted to be sparingly soluble in water but dissolves well in organic solvents.[4] |
| pKa | Estimated: ~1.5 - 2.5 (conjugate acid) | The electron-withdrawing nature of the nitro and iodo groups decreases the basicity of the aniline nitrogen. The pKa of 2-methoxy-5-nitroaniline's conjugate acid is 2.49.[5] |
Spectroscopic Profile for Structural Confirmation:
For any synthetic chemist, unequivocal structural verification is paramount. The following are the expected spectroscopic signatures for 4-Iodo-2-methoxy-5-nitroaniline.
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¹H NMR: The spectrum should display two distinct singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. An additional singlet would be present for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronic effects of the iodo, methoxy, and nitro substituents.
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¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atom bonded to the iodine (C-I) will exhibit a characteristically low chemical shift compared to the other aromatic carbons.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups (~2850-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively), and C-O stretching for the methoxy ether linkage (~1250 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 294. A characteristic isotopic pattern for iodine would be absent, as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns would involve the loss of the nitro group (NO₂) and methoxy group (CH₃O).
Section 2: Synthesis and Reactivity
The synthesis of highly substituted anilines requires a carefully planned strategy, often involving the use of protecting groups to direct the regioselectivity of electrophilic aromatic substitution reactions. The proposed synthesis for 4-Iodo-2-methoxy-5-nitroaniline is adapted from established, patent-protected methods for its fluoro-analog.[6]
The core strategy involves three key stages:
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Protection: The amine functionality of the starting material, 4-iodo-2-methoxyaniline, is protected to prevent side reactions and to modulate its directing effects.
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Nitration: A nitro group is introduced onto the aromatic ring. The position of nitration is directed by the existing methoxy and protected amine groups.
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Deprotection: The protecting group is removed to yield the final product.
Figure 1: Proposed synthetic workflow for 4-Iodo-2-methoxy-5-nitroaniline.
Detailed Experimental Protocol (Proposed):
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Protection of 4-Iodo-2-methoxyaniline
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Rationale: The acetylation of the aniline nitrogen serves two purposes. First, it reduces the activating nature of the amine, preventing over-nitration. Second, the bulky acetyl group sterically helps direct the incoming nitro group to the desired position (ortho to the amine and meta to the methoxy group).
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Procedure:
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Charge a round-bottom flask with 4-iodo-2-methoxyaniline (1.0 eq) and acetic acid (5 vol).
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Stir the mixture at ambient temperature (20-25 °C) for 10-15 minutes to ensure dissolution.
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Slowly add acetic anhydride (1.2 eq) to the reaction mass, maintaining the temperature below 35 °C.
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Heat the reaction mixture to 90 °C and maintain for 3-5 hours, monitoring for completion by TLC or LC-MS.
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Upon completion, cool the reaction mass and quench by pouring it into cold water (10 vol).
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Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
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Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(4-iodo-2-methoxy-phenyl)acetamide.
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Step 2: Nitration
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Rationale: The nitration is a classic electrophilic aromatic substitution. The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures to control the exothermic reaction and minimize side-product formation.
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Procedure:
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Charge a clean, dry flask with concentrated sulfuric acid (5 vol) and cool to 0 °C in an ice bath.
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Slowly add the N-(4-iodo-2-methoxy-phenyl)acetamide (1.0 eq) from Step 1 in portions, ensuring the temperature does not exceed 5 °C.
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Once the addition is complete, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1 vol) dropwise, maintaining the internal temperature at 0-5 °C.
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Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor for completion.
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Carefully quench the reaction by pouring it onto crushed ice.
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Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain N-(4-iodo-2-methoxy-5-nitrophenyl)acetamide.
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Step 3: Deprotection (Acid Hydrolysis)
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Rationale: The acetyl protecting group is readily cleaved under acidic conditions to regenerate the free aniline.
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Procedure:
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Suspend the nitrated intermediate (1.0 eq) from Step 2 in methanol (10 vol).
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Add concentrated hydrochloric acid (3 vol) at 25-35 °C.
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Heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-5 hours.
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Monitor the reaction for the disappearance of the starting material.
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Once complete, distill off the methanol under reduced pressure.
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Cool the remaining aqueous solution, and neutralize carefully with an aqueous base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum at 50-60 °C to yield the final product, 4-Iodo-2-methoxy-5-nitroaniline.
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Section 3: Applications in Research and Drug Development
Substituted anilines are cornerstone intermediates in medicinal chemistry. The specific arrangement of iodo, methoxy, nitro, and amine groups in 4-Iodo-2-methoxy-5-nitroaniline makes it a highly valuable precursor, particularly for targeted cancer therapies.
Role as a Key Intermediate for Kinase Inhibitors:
The primary application for this class of molecule is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[7][8] The fluoro-analog is a documented key intermediate in the synthesis of Osimertinib (Tagrisso®) , a drug used to treat non-small cell lung cancer with specific EGFR mutations.[9][10]
The iodo-analog, 4-Iodo-2-methoxy-5-nitroaniline, can be envisioned to serve the exact same strategic role. In the synthesis of Osimertinib, the aniline nitrogen of this intermediate acts as a nucleophile, displacing a chlorine atom on a pyrimidine ring. The nitro group is then reduced to a second aniline, which is subsequently acylated to install the crucial acrylamide "warhead" that forms a covalent bond with the target kinase. The iodine atom, while not present in the final drug, serves a similar electronic and steric role as fluorine during the intermediate steps.
Figure 2: Strategic role of the title compound in a generic kinase inhibitor synthesis pathway.
This versatile structure makes it a valuable building block for creating libraries of compounds for drug discovery screening.[11] The iodine atom, in particular, can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a reactive handle for further molecular diversification that is not possible with the fluoro-analog. This makes the iodo-variant a potentially more versatile tool for early-stage drug discovery programs.
Section 4: Safety, Handling, and Storage
Anticipated Hazards (GHS Classification):
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[12]
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Skin Irritation (Category 2): H315 - Causes skin irritation.
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Eye Irritation (Category 2): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.
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Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.
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General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep away from foodstuffs and beverages.[12]
First Aid Measures:
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If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.
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If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Storage and Disposal:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or the environment.
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